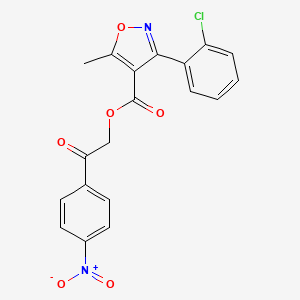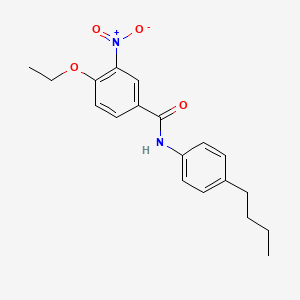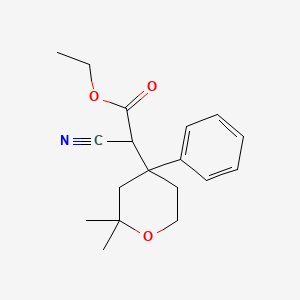
2-(4-nitrophenyl)-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-nitrophenyl)-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate, also known as NMDA receptor antagonist, is a chemical compound that has been extensively studied for its potential applications in scientific research. NMDA receptors are crucial for synaptic plasticity and learning and memory formation. Therefore, blocking these receptors can provide valuable insights into the underlying mechanisms of these processes.
Mecanismo De Acción
The mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate is through the blockade of 2-(4-nitrophenyl)-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate receptors. 2-(4-nitrophenyl)-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate receptors are ionotropic glutamate receptors that are crucial for synaptic plasticity, learning, and memory formation. The compound binds to the receptor and prevents the influx of calcium ions into the cell, which is necessary for the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-nitrophenyl)-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate receptor antagonists are diverse and complex. In addition to blocking 2-(4-nitrophenyl)-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate receptors, the compound can also affect other neurotransmitter systems, such as dopamine and serotonin. The compound has been shown to induce neuroprotection and reduce inflammation in the brain. However, it can also cause side effects, such as hallucinations, sedation, and memory impairment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(4-nitrophenyl)-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate in lab experiments are its specificity and potency. The compound has a high affinity for 2-(4-nitrophenyl)-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate receptors and can block them at low concentrations. This allows for precise control of the experimental conditions. However, the compound can also be toxic to cells and can cause non-specific effects on other neurotransmitter systems. Therefore, careful dose-response studies are necessary to ensure the validity of the results.
Direcciones Futuras
There are several future directions for the study of 2-(4-nitrophenyl)-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate. One direction is to investigate its potential applications in the treatment of neurological and psychiatric disorders. The compound has shown promising results in preclinical studies, and further research is necessary to determine its efficacy and safety in humans. Another direction is to explore its effects on other neurotransmitter systems and their interactions with 2-(4-nitrophenyl)-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate receptors. This can provide valuable insights into the complex mechanisms of synaptic plasticity and learning and memory formation. Additionally, the development of more selective and potent 2-(4-nitrophenyl)-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate receptor antagonists can further advance our understanding of these processes.
In conclusion, 2-(4-nitrophenyl)-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate is a valuable tool for scientific research in the field of neuroscience. Its specificity and potency in blocking 2-(4-nitrophenyl)-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate receptors make it a useful compound for investigating the underlying mechanisms of synaptic plasticity, learning, and memory formation. However, careful dose-response studies are necessary to ensure the validity of the results, and further research is necessary to explore its potential applications in the treatment of neurological and psychiatric disorders.
Métodos De Síntesis
The synthesis of 2-(4-nitrophenyl)-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate is a multi-step process that involves the reaction of 2-chloro-5-methylphenyl isocyanate with 4-nitrobenzaldehyde to form the intermediate 2-(4-nitrophenyl)-2-oxoethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate. This intermediate is then treated with a base to form the final product. The yield of the final product is around 50%, and the purity can be increased through recrystallization.
Aplicaciones Científicas De Investigación
The 2-(4-nitrophenyl)-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate receptor antagonist has been extensively studied for its potential applications in scientific research. One of the major applications is in the field of neuroscience, where it is used to study the role of 2-(4-nitrophenyl)-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate receptors in synaptic plasticity, learning, and memory formation. The compound has also been used to investigate the role of 2-(4-nitrophenyl)-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate receptors in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression.
Propiedades
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O6/c1-11-17(18(21-28-11)14-4-2-3-5-15(14)20)19(24)27-10-16(23)12-6-8-13(9-7-12)22(25)26/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYRELNGHGBPDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Nitrophenyl)-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(cyclohexylthio)ethyl]-2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5216704.png)
![2-[3-(3,5-dimethylphenyl)-2-methylpropyl]-1H-benzimidazole](/img/structure/B5216718.png)
![1-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B5216726.png)
![2-[3-(3-methoxyphenoxy)propoxy]naphthalene](/img/structure/B5216733.png)
![1-{[4-(4-morpholinyl)-3-nitrophenyl]sulfonyl}azepane](/img/structure/B5216734.png)

![5-{[(1,1',3,3'-tetraoxo-1,1',3,3'-tetrahydro-2,2'-biisoindol-5-yl)carbonyl]amino}isophthalic acid](/img/structure/B5216754.png)

![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B5216791.png)
![3-[4-(4-chlorophenyl)-1-piperazinyl]-1-ethyl-2,5-pyrrolidinedione](/img/structure/B5216795.png)
![2-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5216800.png)
![ethyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate](/img/structure/B5216804.png)

